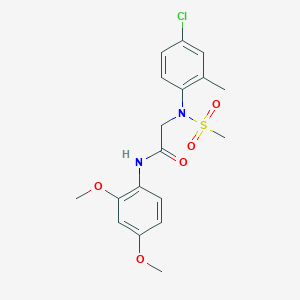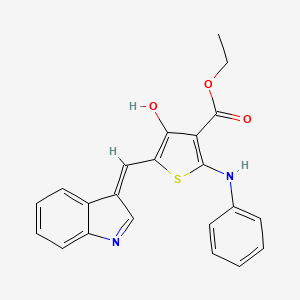![molecular formula C17H14BrFO4 B6097035 3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B6097035.png)
3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid, commonly known as BFMPAA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BFMPAA belongs to the class of aryl acrylic acids, which are known for their anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of BFMPAA is still not fully understood. It is believed that BFMPAA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-α. BFMPAA has also been shown to activate the PPARγ pathway, which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
BFMPAA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. BFMPAA has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BFMPAA has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
BFMPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BFMPAA has also been found to be stable under various conditions, making it suitable for use in various experimental settings. However, BFMPAA has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is still not fully understood. Moreover, the long-term effects of BFMPAA on human health are still unknown.
将来の方向性
There are several future directions for the research on BFMPAA. One direction is to further investigate the mechanism of action of BFMPAA. This will help to better understand how BFMPAA exerts its therapeutic effects and may lead to the development of more effective treatments. Another direction is to test the efficacy of BFMPAA in clinical trials. This will help to determine whether BFMPAA is safe and effective for use in humans. Finally, further research is needed to explore the potential of BFMPAA in treating other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, BFMPAA is a synthetic compound that has shown promising results in various scientific research applications. It possesses anti-inflammatory, analgesic, and anti-cancer properties and has been tested in vitro and in vivo models for its potential to treat various diseases. BFMPAA has several advantages for lab experiments, but its exact mechanism of action is still not fully understood, and its long-term effects on human health are still unknown. Further research is needed to explore the potential of BFMPAA in treating various diseases and to determine its safety and efficacy for use in humans.
合成法
The synthesis of BFMPAA involves the reaction of 2-bromo-4-(4-fluorobenzyl)phenol with methoxyacetic acid in the presence of a base catalyst. The reaction proceeds through an esterification process, followed by a dehydration step to form the final product. The yield of BFMPAA can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
BFMPAA has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. BFMPAA has been tested in vitro and in vivo models for its potential to treat various diseases, including rheumatoid arthritis, osteoarthritis, and cancer. BFMPAA has also been tested for its ability to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
(E)-3-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFO4/c1-22-15-8-12(4-7-17(20)21)14(18)9-16(15)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFUTFOSVAQQOP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096954.png)
![1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6096956.png)
![5-(3-hydroxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6096963.png)
![4-[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6096964.png)

![4-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6096982.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6096993.png)


![N,N-dimethyl-6-[3-(4-morpholinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6097013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
![1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B6097045.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)